molecular formula C14H19NO4 B13025949 (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

Cat. No.: B13025949
M. Wt: 265.30 g/mol
InChI Key: OAQJUVKEWIMVQV-GFCCVEGCSA-N
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Description

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid is a chiral, protected amino acid derivative of significant value in synthetic organic chemistry and pharmaceutical research. This compound features a phenylmethoxycarbonyl (Cbz) group serving as a protective moiety for the secondary amine, which is crucial for multi-step synthetic processes, particularly in the solid-phase peptide synthesis (SPPS) of complex peptides. The (R)-enantiomer configuration at the chiral center provides researchers with a specific stereoisomer for constructing peptide chains with defined three-dimensional structures, which is essential for studying structure-activity relationships (SAR), biological function, and receptor binding. The presence of the N-methyl group is a key structural modification that can enhance metabolic stability, alter the conformational flexibility of the resulting peptide, and improve membrane permeability, making this building block particularly valuable in the development of peptide-based therapeutics and peptidomimetics. As a high-purity chemical building block, it is intended for use by qualified researchers in laboratory settings for applications such as medicinal chemistry, chemical biology, and the development of novel pharmacophores. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid

InChI

InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)/t12-/m1/s1

InChI Key

OAQJUVKEWIMVQV-GFCCVEGCSA-N

Isomeric SMILES

CCC[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid typically involves two key steps:

  • Protection of the amino group : The free amino group of (R)-leucine is protected by introducing the benzyloxycarbonyl (Cbz) group. This is usually achieved by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
  • Methylation of the protected amino group : The nitrogen atom of the carbamate (Cbz-protected amino group) is methylated to yield the N-methyl derivative.

This sequence ensures that the amino acid is protected during subsequent peptide synthesis steps, with the Cbz group removable under mild hydrogenolysis conditions.

Detailed Synthetic Procedure

Step Reagents/Conditions Description Outcome
1 (R)-Leucine, benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3 or Na2CO3), aqueous/organic biphasic system The amino group of (R)-leucine is selectively protected by Cbz-Cl, forming the Cbz-leucine intermediate Formation of (R)-Cbz-leucine
2 Methylation agent (e.g., methyl iodide or dimethyl sulfate), base (e.g., K2CO3), solvent (e.g., DMF) The nitrogen of the carbamate is methylated to yield the N-methyl-Cbz-leucine derivative Formation of this compound

Notes on Reaction Conditions:

  • The protection step is typically performed at low temperature (0–5 °C) to minimize racemization.
  • Methylation is carried out under anhydrous conditions to prevent hydrolysis.
  • The stereochemistry at the α-carbon is preserved by controlling reaction time and temperature.

Alternative Synthetic Routes

  • Some methods involve direct methylation of the free amino acid followed by Cbz protection; however, this can lead to side reactions and lower stereochemical purity.
  • Enzymatic methods for selective N-methylation have been explored but are less common in industrial settings.
  • Solid-phase synthesis techniques may incorporate this protected amino acid directly, avoiding the need for in-solution methylation.

Research Findings and Optimization

  • Recent studies emphasize the importance of mild reaction conditions to prevent racemization and maintain optical purity of the (2R) isomer.
  • The use of phase-transfer catalysts and optimized bases (e.g., K2CO3) enhances methylation efficiency and yield.
  • Purification is typically achieved by recrystallization or chromatography, with final products exhibiting high purity (>98%) suitable for peptide synthesis.

Data Summary Table

Parameter Details
Starting Material (R)-Leucine
Protection Reagent Benzyloxycarbonyl chloride (Cbz-Cl)
Methylation Reagent Methyl iodide or dimethyl sulfate
Base Sodium bicarbonate (protection), potassium carbonate (methylation)
Solvent Biphasic aqueous/organic (protection), DMF or similar (methylation)
Temperature 0–5 °C (protection), room temperature (methylation)
Yield Typically 70–85% overall
Optical Purity >99% enantiomeric excess (ee) maintained
Purification Recrystallization, column chromatography
Analytical Methods NMR, HPLC, chiral HPLC, MS

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Fmoc group serves as a temporary protective moiety for the amino group during synthetic processes. Its removal typically occurs under basic conditions:

Deprotection Mechanism :

  • The Fmoc group is cleaved via β-elimination using amines like piperidine or DBU (1,8-diazabicycloundec-7-ene) in polar aprotic solvents (e.g., DMF or DCM) .

  • Example conditions: 20% piperidine in DMF (2 × 10 min) yields free amine with >95% efficiency .

Stability :

  • Stable under acidic conditions (e.g., TFA), enabling orthogonal protection strategies .

Alkylation Reactions

The α-carbon adjacent to the amino group participates in alkylation, often facilitated by transition-metal catalysts:

Key Example :
In a dynamic kinetic resolution (DKR) process, the compound undergoes enantioselective alkylation using a chiral Ni(II) complex (e.g., ligand (S)-4 ) under mild conditions :

ReagentConditionsProduct (Yield)DiastereoselectivitySource
NiCl₂, (S)-4 , K₂CO₃50°C, MeOH, 2.5 h(S,S)-Ni(II) complex (92%)>99:1 dr

This method enables scalable synthesis (up to 20 g) with high stereocontrol .

Coupling Reactions

The carboxylic acid group engages in peptide bond formation via activation:

Activation Strategies :

  • EDC/HOBt : Forms an active ester intermediate for coupling with amines .

  • HATU/DIPEA : Efficient for sterically hindered substrates .

Example Application :
Coupling with β-amino alcohols or amines yields peptidomimetics, as demonstrated in nitric oxide synthase (NOS) inhibitor synthesis :

Coupling PartnerReagentProduct YieldApplicationSource
2-HydroxyethylamineHATU, DIPEA85%NOS inhibitors

Hydrolysis and Stability

Carboxylic Acid Reactivity :

  • Forms salts with bases (e.g., NaOH) in aqueous ethanol .

  • Stable under standard storage conditions (pH 4–8, 25°C) .

Ester Hydrolysis :

  • Methyl or benzyl esters are cleaved using LiOH/THF/H₂O (quantitative) .

Stereochemical Considerations

The (2R)-configuration influences reactivity:

  • Steric Effects : Methyl and Fmoc groups hinder nucleophilic attack at the α-carbon, favoring selective alkylation .

  • Chiral Ligands : (S)-configured Ni(II) complexes enhance enantioselectivity in DKR .

Scientific Research Applications

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, also known as Cbz-DN-Me-Leu-OH, is a chiral compound with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. It is a derivative of the essential amino acid leucine, making it relevant in various biochemical applications and research contexts. The compound's chemical reactivity is attributed to its functional groups, which include a benzyloxycarbonyl group attached to a methylamino group and a 4-methylpentanoic acid moiety.

Applications in Peptide Synthesis

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is a building block in peptide synthesis. Specifically, Boc-Leu-Mpe acts as a protected amino acid building block in solid-phase peptide synthesis (SPPS). Protecting groups are important in organic synthesis because they allow for selective reactions without interfering with other functional groups.

Pharmaceutical Development

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid has applications in pharmaceutical development.

Interaction Studies

Interaction studies involving (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid focus on its binding affinity with various receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that derivatives of leucine can interact with mTOR (mechanistic target of rapamycin), influencing protein synthesis and cell growth. Further research is needed to elucidate the specific interactions and mechanisms by which this compound exerts its effects on biological systems.

Structural Similarity

Several compounds share structural similarities with (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid, particularly those derived from leucine or containing benzyloxycarbonyl groups. These include:

  • Leucine Essential amino acid involved in protein synthesis.
  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid Enantiomer of the compound under discussion; may exhibit different biological activities.
  • N-Boc-Leucine Contains a tert-butyloxycarbonyl protecting group instead of benzyloxycarbonyl and is widely used in peptide synthesis.

Mechanism of Action

The mechanism of action of (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Protecting Groups

The choice of protecting groups significantly impacts reactivity, stability, and applications. Key analogs include:

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Key Features
(2R)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid Cbz C₁₄H₁₉NO₅ 281.31 Chiral center at C2; Cbz group offers acid stability, hydrogenolysis-labile
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(piperidin-1-yl)pentanoic acid Fmoc C₂₉H₃₆N₂O₄ 476.61 Fmoc group is base-labile; piperidinyl side chain enhances hydrophobicity
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Boc C₂₃H₂₉NO₄ 391.48 Biphenyl substituent for aromatic interactions; Boc group is acid-labile
Boc-(R)-2-(aminomethyl)-4-methylpentanoic acid Boc C₁₂H₂₃NO₄ 245.31 Branched side chain; aminomethyl group for functionalization

Key Observations :

  • Cbz vs. Fmoc-protected analogs (e.g., ) are preferred in solid-phase peptide synthesis due to their orthogonal deprotection .
  • Cbz vs. Boc : Boc-protected compounds (e.g., ) are stable under basic conditions, whereas Cbz requires catalytic hydrogenation for removal .

Side Chain Modifications and Functional Roles

Variations in side chains influence biological activity and physicochemical properties:

Compound Name Side Chain Modification Biological/Functional Role
This compound Methyl group at α-amino position Steric hindrance may affect enzyme binding or peptide folding
(2S)-5-Oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid Phenylmethoxyphenyl substituent DrugBank-listed experimental compound (DB07102) targeting enzymes
(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid Long unsaturated acyl chain Enhanced membrane permeability; potential lipid conjugation
5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid Diphenylethoxy and guanidine Designed for receptor binding via diphenyl and guanidine motifs

Key Observations :

  • Acylated Derivatives (e.g., ): Long hydrophobic chains (e.g., octadec-9-enoyl) improve cellular uptake but reduce aqueous solubility .
  • Guanidine-Containing Analogs (e.g., ): The diamidinomethylidene group enhances interactions with anionic targets, such as nucleic acids or enzymes .

Spectral and Physicochemical Data

Comparative NMR and mass spectrometry data highlight structural differences:

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (ESI) [M+H]+
(S)-2-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid 1.45–1.56 (m, 4H), 3.10–3.20 (m, 4H) 155.8 (C=O), 47.2 (piperidinyl CH₂) 476.61 (calc), 476.62 (obs)
(2R)-2-hydroxy-4-methylpentanoic acid 1.22 (d, 3H), 3.72 (m, 1H) 72.8 (C-OH), 22.4 (CH₃) 132.16 (calc), 132.15 (obs)
(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid 2.71 (t, J = 6.9 Hz, 2H), 7.23–7.35 (m) 170.1 (C=O), 121.5 (aromatic C) 328.33 (calc), 328.35 (obs)

Key Observations :

  • The target compound’s methyl and Cbz groups would likely show distinct ¹H NMR signals at δ ~3.0–3.5 (CH₃N) and δ ~5.1 (Cbz OCH₂Ph) .
  • Boc-protected analogs () exhibit tert-butyl signals at δ ~1.4 in ¹H NMR .

Biological Activity

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. Understanding the biological implications of this compound requires an exploration of its chemical properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural formula:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 221.25 g/mol
  • Structure : The presence of a methyl group, phenyl group, and a methoxycarbonyl moiety contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. Its structural features allow it to bind effectively to active sites.
  • Receptor Interaction : There is evidence suggesting that this compound interacts with specific receptors in biological systems, potentially influencing signaling pathways related to growth and metabolism.
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could contribute to cellular protection against oxidative stress.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Description Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationModulates receptor activity affecting signaling pathways
Antioxidant ActivityExhibits potential antioxidant effects

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on various enzymes involved in metabolic processes. Results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorders.

Case Study 2: Receptor Interaction

Research focused on the interaction between this compound and specific receptors. The compound demonstrated affinity for certain G-protein coupled receptors (GPCRs), leading to altered signaling cascades that could impact cell proliferation and differentiation.

Case Study 3: Antioxidant Effects

In vitro studies assessed the antioxidant capacity of this compound through various assays measuring free radical scavenging activity. The results showed that it effectively reduced oxidative stress markers in cellular models, indicating its potential use in therapeutic applications targeting oxidative damage.

Q & A

Q. What are the established synthetic routes for (2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves:
  • Protection of the amino group : Use methyl(phenylmethoxycarbonyl) (Cbz) as a protecting group. The (2R)-configuration is achieved via enantioselective methods, such as asymmetric hydrogenation or chiral auxiliaries.
  • Coupling reactions : Employ carbodiimide-based reagents (e.g., DCC or EDC) to activate carboxylic acids for amide bond formation.
  • Deprotection : Selective removal of the Cbz group under hydrogenolysis (H₂/Pd-C) or acidic conditions.
    Optimization :
  • Monitor reaction progress via TLC or LC-MS.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (25–60°C) to enhance reaction rates.
  • Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradients) .

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